molecular formula C26H33NO3 B12407198 3-Hydroxy Fenretinide-d4

3-Hydroxy Fenretinide-d4

Cat. No.: B12407198
M. Wt: 411.6 g/mol
InChI Key: UMTKXEKOPUGPJI-JYOZAVGGSA-N
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Description

Overview of Fenretinide (B1684555) (4-HPR) as a Research Compound

Fenretinide, also known as N-(4-hydroxyphenyl)retinamide (4-HPR), is a synthetic derivative of all-trans-retinoic acid (ATRA) that has been a compound of interest for several decades. mdpi.comresearchgate.net

Fenretinide was first synthesized in the late 1960s. scitechdevelopment.comnih.gov Initially, it was part of a series of retinoic acid amide derivatives developed to explore new therapeutic agents with potentially lower toxicity than their natural counterparts. tandfonline.com While initially investigated for dermatological applications and found to be inactive, its potential in other areas of research soon became apparent. scitechdevelopment.com The National Cancer Institute (NCI) later conducted some of the first animal studies, which demonstrated the potential of synthetic retinoids like fenretinide in various research models. scitechdevelopment.com These early investigations set the stage for decades of preclinical studies to understand its mechanisms of action. tandfonline.com

Fenretinide distinguishes itself from natural retinoids like all-trans-retinoic acid (ATRA) through its distinct biological activities, which are a subject of ongoing research. mdpi.comresearchgate.net Unlike ATRA, which primarily influences cell differentiation, fenretinide's effects are often linked to the induction of apoptosis, or programmed cell death, through mechanisms that can be independent of traditional retinoic acid receptors (RARs). mdpi.comscitechdevelopment.comdrugbank.com

Key distinctions in their research applications include:

Mechanism of Action: Natural retinoids typically act by binding to and activating retinoic acid receptors (RAR) and retinoid X receptors (RXR), which function as ligand-activated transcription factors to regulate gene expression related to differentiation and growth. mdpi.com Fenretinide's activity is more complex, involving both RAR-dependent and RAR-independent pathways. mdpi.comdrugbank.com Its ability to induce apoptosis is linked to the generation of reactive oxygen species (ROS) and the modulation of lipid-based signaling molecules, such as ceramides. mdpi.comresearchgate.net

Cellular Response: Research shows that while ATRA primarily promotes cell differentiation, fenretinide is a potent inducer of apoptosis in a wide range of cancer cell lines. drugbank.comspandidos-publications.com This has made it a valuable tool for studying the molecular pathways of programmed cell death.

Metabolic Stability: Fenretinide does not appear to induce its own systemic catabolism, a characteristic that can interfere with maintaining effective plasma levels during long-term studies with some natural retinoids. cancernetwork.com

FeatureNatural Retinoids (e.g., ATRA)Fenretinide (4-HPR)
Primary Biological Process Cell DifferentiationApoptosis (Programmed Cell Death)
Receptor Dependence Primarily RAR/RXR dependentBoth RAR-dependent and independent
Key Mechanisms Regulation of gene expression for growth and differentiation. mdpi.comInduction of ROS and ceramide generation. mdpi.comresearchgate.net
Metabolic Profile Can induce its own catabolism. cancernetwork.comDoes not induce systemic catabolism. cancernetwork.com

Significance of Hydroxylated and Deuterated Fenretinide Analogs in Academic Inquiry

To further probe the biological fate and activity of fenretinide, researchers have developed various analogs, including hydroxylated and deuterated forms. The compound 3-Hydroxy Fenretinide-d4 is a prime example, combining two important modifications used in scientific research.

Deuteration is the process of replacing hydrogen atoms (¹H) in a molecule with their heavier, stable isotope, deuterium (B1214612) (²H or D). This seemingly minor change has profound implications for research. wikipedia.org

Kinetic Isotope Effect (KIE): The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. informaticsjournals.co.injuniperpublishers.com Consequently, breaking a C-D bond requires more energy and occurs at a slower rate. libretexts.orgwikipedia.org This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool for elucidating reaction mechanisms. libretexts.orgnih.gov If the rate of a metabolic process decreases when a hydrogen atom at a specific position is replaced by deuterium, it provides strong evidence that the cleavage of that C-H bond is a rate-determining step in the reaction. nih.gov This strategy is widely used in studying the metabolism of compounds by enzymes like the cytochrome P450 (CYP) family. juniperpublishers.comnih.gov

Internal Standards in Analytical Chemistry: Deuterated compounds are invaluable as internal standards in quantitative analysis, particularly in mass spectrometry (MS) and liquid chromatography-mass spectrometry (LC-MS). clearsynth.comtexilajournal.com An ideal internal standard behaves identically to the analyte (the substance being measured) during sample preparation, extraction, and chromatographic separation, but is distinguishable by the detector. aptochem.com Because deuterated analogs have a higher mass than their non-deuterated counterparts, they can be easily differentiated by a mass spectrometer. clearsynth.com They co-elute with the analyte, which helps to accurately compensate for variations in sample processing and instrument response, leading to more precise and reliable quantification of the target compound in complex biological matrices like plasma or tissue extracts. texilajournal.comaptochem.com this compound serves this purpose in the quantification of its non-deuterated metabolite counterpart. veeprho.comlgcstandards.com

When a compound is introduced into a biological system, it is often chemically modified by enzymes into various metabolites. Studying these metabolites is crucial for a complete understanding of the parent compound's activity, distribution, and elimination.

Fenretinide is metabolized in the body into several key compounds. nih.gov Early research identified metabolites such as N-(4-methoxyphenyl)retinamide (4-MPR) and a more polar metabolite, which was later identified as 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR), sometimes referred to as 3-keto-HPR. aacrjournals.orgplos.org

The study of these metabolites is important for several reasons:

Biological Activity: Metabolites are not always inactive byproducts. In fact, some can be more active than the parent drug. Research has shown that 4-oxo-4-HPR is a potent metabolite that can be two to four times more effective than fenretinide in certain cell lines and can overcome resistance to the parent compound. nih.gov It has been shown to induce G2-M cell cycle arrest and apoptosis. nih.gov

Enzyme Identification: Identifying the metabolites helps pinpoint the specific enzymes responsible for the parent compound's metabolism. For instance, studies have implicated cytochrome P450 enzymes, such as CYP3A4 and CYP2C8, in the metabolism of fenretinide to its hydroxylated and oxidized derivatives. nih.govcabidigitallibrary.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H33NO3

Molecular Weight

411.6 g/mol

IUPAC Name

(2E,4E,6E,8E)-9-(3-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7-dimethyl-N-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)nona-2,4,6,8-tetraenamide

InChI

InChI=1S/C26H33NO3/c1-18(9-14-23-20(3)24(29)15-16-26(23,4)5)7-6-8-19(2)17-25(30)27-21-10-12-22(28)13-11-21/h6-14,17,24,28-29H,15-16H2,1-5H3,(H,27,30)/b8-6+,14-9+,18-7+,19-17+/i10D,11D,12D,13D

InChI Key

UMTKXEKOPUGPJI-JYOZAVGGSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1NC(=O)/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(C(CCC2(C)C)O)C)[2H])[2H])O)[2H]

Canonical SMILES

CC1=C(C(CCC1O)(C)C)C=CC(=CC=CC(=CC(=O)NC2=CC=C(C=C2)O)C)C

Origin of Product

United States

Chemical Synthesis and Derivatization Strategies for Deuterated Fenretinide Analogs

Synthetic Approaches to Fenretinide (B1684555) and Hydroxylated Derivatives

Fenretinide, or N-(4-hydroxyphenyl)retinamide (4-HPR), is a synthetic derivative of all-trans-retinoic acid (ATRA). nih.govwikipedia.org The fundamental synthesis involves creating an amide bond between the carboxyl group of retinoic acid and the amino group of 4-aminophenol (B1666318). iarc.fr

A common laboratory-scale synthesis begins with the activation of all-trans-retinoic acid. This is often achieved by converting the carboxylic acid into a more reactive acyl chloride. For instance, treatment with phosphorus trichloride (B1173362) or oxalyl chloride in a dry, inert solvent like benzene (B151609) or dichloromethane (B109758) transforms all-trans-retinoic acid into all-trans-retinoyl chloride. iarc.frgoogle.com This activated intermediate is then reacted with 4-aminophenol, typically in a solvent like dimethylformamide (DMF), to form the amide linkage, yielding Fenretinide. iarc.fr Various coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU), can also be employed to facilitate the amide bond formation directly from the carboxylic acid and amine. mdpi.comlboro.ac.uk

The synthesis of hydroxylated derivatives, such as the conceptual 3-Hydroxy Fenretinide, would necessitate a modified retinoid backbone. While the primary in vivo metabolite is N-(4-methoxyphenyl)retinamide (4-MPR) iarc.frnih.gov, the synthesis of a hydroxylated analog would require starting with a correspondingly hydroxylated retinoic acid precursor. The synthesis of various Fenretinide analogs often involves modifying either the retinoid portion or the phenyl ring to investigate structure-activity relationships. nih.govnih.govnih.gov

PrecursorRole in Synthesis
all-trans-Retinoic AcidThe core retinoid backbone containing the polyene chain and carboxylic acid group. iarc.fr
4-AminophenolProvides the N-(4-hydroxyphenyl) moiety for the final amide. iarc.fr
Oxalyl ChlorideAn activating agent that converts the carboxylic acid to a reactive acyl chloride. google.com
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)A coupling agent used to facilitate amide bond formation. mdpi.com

Incorporation of Deuterium (B1214612) into Fenretinide Backbone and Phenyl Moiety

Deuterium labeling is a powerful technique used to create "heavy" versions of drug molecules. medchemexpress.com The incorporation of deuterium into the Fenretinide structure, specifically to create a d4 analog, focuses on modifying the N-(4-hydroxyphenyl) portion of the molecule prior to its coupling with the retinoid backbone. The target compound, 3-Hydroxy Fenretinide-d4, is chemically named N-(4-hydroxyphenyl-2,3,5,6-d4)-3-hydroxy-retinamide, indicating the four deuterium atoms are located on the phenyl ring. caymanchem.com

The key to this synthesis is the preparation of deuterated 4-aminophenol. This can be achieved through hydrogen-deuterium exchange (HDX) reactions on the aromatic ring of 4-aminophenol. Acid-catalyzed HDX is a common and effective method. mdpi.comnih.gov Using a strong deuterated acid, such as deuterated trifluoroacetic acid (CF3COOD), as both the catalyst and deuterium source, can facilitate the exchange of hydrogen atoms for deuterium atoms on the aromatic ring. nih.gov The electron-donating nature of the hydroxyl and amino groups activates the ortho and meta positions, making them susceptible to electrophilic substitution by deuterium. nih.govbath.ac.uk Alternative methods include metal-catalyzed deuteration, such as using palladium or platinum catalysts, which can also promote H-D exchange on aromatic rings. mdpi.comrsc.org

Once the 4-aminophenol-d4 (B13856032) precursor is synthesized and purified, it is coupled with the appropriate 3-hydroxy-retinoic acid using the amide bond formation strategies described previously.

The synthesis of Fenretinide-d4 specifically requires the deuteration of the four positions on the phenyl ring of the 4-aminophenol moiety (positions 2, 3, 5, and 6). caymanchem.com This is achieved by using a deuterated precursor, 4-aminophenol-d4, in the amide coupling reaction.

A robust method for this specific labeling involves acid-catalyzed hydrogen-deuterium exchange. The reaction conditions are optimized to achieve high levels of deuterium incorporation specifically at the desired aromatic positions. For example, heating 4-aminophenol in the presence of a deuterated acid like CF3COOD can lead to the exchange of the aromatic protons. nih.gov The resulting 4-aminophenol-2,3,5,6-d4 is then reacted with the activated 3-hydroxy-retinoic acid to yield the final product, this compound. This precursor-based approach ensures that the deuterium atoms are placed precisely and avoids potential issues with exchange reactions on the retinoid backbone.

Chemical Characterization Methodologies for Deuterated Analogs

Following synthesis, rigorous chemical analysis is required to confirm the identity, purity, and extent of deuteration of the final compound. A combination of spectroscopic and spectrometric techniques is employed to provide a comprehensive characterization of the deuterated analog. scbt.com

Spectroscopic methods are essential for confirming the successful incorporation and location of deuterium atoms in the Fenretinide analog. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools used for this purpose.

Mass Spectrometry (MS): MS is used to determine the molecular weight of the synthesized compound. For this compound, the mass spectrum will show a molecular ion peak that is 4 mass units higher than its non-deuterated counterpart, confirming the incorporation of four deuterium atoms. nih.govnih.gov High-resolution mass spectrometry can provide the exact mass, further verifying the elemental composition. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule, and the resulting fragmentation pattern can help confirm the location of the deuterium labels on the phenyl ring. lumiprobe.comsci-hub.se

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the molecular structure.

Proton (¹H) NMR: In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the phenyl ring (at positions 2, 3, 5, and 6) would be absent or significantly diminished. studymind.co.uk This provides direct evidence of successful deuterium substitution at these positions.

Deuterium (²H) NMR: A ²H NMR experiment is a powerful tool to directly observe the incorporated deuterium atoms. wikipedia.org It will show signals in the aromatic region corresponding to the chemical shifts of the deuterium atoms on the phenyl ring, confirming their presence and providing information about their chemical environment. sigmaaldrich.com

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum can also be informative. The signals for the deuterated carbons on the phenyl ring will appear as multiplets due to C-D coupling, and their chemical shifts may be slightly altered compared to the non-deuterated compound. symeres.com

TechniqueInformation ObtainedExpected Result for this compound
Mass Spectrometry (MS)Confirms molecular weight and isotopic enrichment. nih.govMolecular ion peak shifted by +4 m/z units compared to the unlabeled compound.
Proton (¹H) NMRConfirms the absence of protons at specific sites. studymind.co.ukDisappearance of signals corresponding to the H-2, H-3, H-5, and H-6 protons of the hydroxyphenyl ring.
Deuterium (²H) NMRDirectly detects the presence and location of deuterium. wikipedia.orgAppearance of signals in the aromatic region confirming D-2, D-3, D-5, and D-6 on the hydroxyphenyl ring.
Carbon-13 (¹³C) NMRShows the effect of deuterium on the carbon backbone. symeres.comSplitting of carbon signals for the deuterated positions on the phenyl ring due to C-D coupling.

Advanced Analytical Methodologies for Detection and Quantification of Fenretinide and Its Hydroxylated D4 Metabolites

Chromatographic Techniques for Separation and Analysis

Chromatography is a fundamental technique for separating individual components from a complex mixture. For the analysis of Fenretinide (B1684555) and its metabolites, liquid chromatography has proven to be the most effective and widely adopted approach.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of Fenretinide and its related compounds in various biological samples. muni.cz The technique utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase, separating compounds based on their differential partitioning between the two phases.

Reverse-phase HPLC is the most common modality for Fenretinide analysis. In this setup, a nonpolar stationary phase (typically C18) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile or methanol, often with additives like formic or acetic acid to control pH and improve peak shape. muni.cznih.gov

Several studies have developed and validated HPLC methods for quantifying Fenretinide and its primary metabolites, such as N-(4-methoxyphenyl)retinamide (4-MPR) and 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR). aacrjournals.orgresearchgate.net These methods are essential for pharmacokinetic studies, allowing researchers to measure drug and metabolite levels in plasma and tissues over time. researchgate.net

ParameterCondition 1Condition 2
Column Zorbax SB-C18 (50 x 2.1 mm, 3.5 µm) researchgate.netWaters Symmetry C18 (150 x 4.6 mm, 3.5 µm) nih.gov
Mobile Phase Gradient of 0.1% formic acid in water and acetonitrile researchgate.netAcetonitrile/0.2% acetic acid nih.gov
Flow Rate 0.5 mL/min researchgate.net1 mL/min aacrjournals.org
Detection UV Absorbance or Mass Spectrometry nih.govresearchgate.netPhotodiode Array (PDA) Detector nih.gov

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is another powerful separation technique, but its application is generally limited to compounds that are volatile or semi-volatile and thermally stable, meaning they can be vaporized without decomposing. lucideon.com The sample is injected into a heated port, vaporized, and carried by an inert carrier gas (like helium or nitrogen) through a column. youtube.com

While GC is a robust technique used in many areas of chemical analysis, its use for Fenretinide and its hydroxylated metabolites is not widely reported in the scientific literature. The relatively high molecular weight and polarity of these compounds make them less suitable for traditional GC analysis compared to liquid chromatography techniques. LC-based methods are predominantly favored for their ability to handle non-volatile and thermally sensitive molecules, which is characteristic of Fenretinide and its derivatives. vuvanalytics.com

Mass Spectrometry (MS) in Fenretinide Metabolite Analysis

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized atoms or molecules. It is highly sensitive and specific, making it an invaluable tool for both identifying unknown compounds and quantifying known ones. mdpi.com When coupled with a chromatographic separation technique, it provides unparalleled analytical power.

Liquid Chromatography-Mass Spectrometry (LC-MS)

The combination of High-Performance Liquid Chromatography with Mass Spectrometry (LC-MS) has become the gold standard for the analysis of Fenretinide and its metabolites in biological matrices. mdpi.com This hybrid technique leverages the separation capabilities of HPLC with the sensitive and selective detection power of MS. mdpi.com

In a typical LC-MS workflow, the compounds eluting from the HPLC column are directed into the ion source of the mass spectrometer. nih.gov Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used to generate ions from the analytes without significant fragmentation. aacrjournals.org The mass spectrometer then separates these ions based on their m/z, allowing for precise detection and quantification. nih.gov LC-MS methods have been developed to measure Fenretinide and its metabolites, such as 4-oxo-fenretinide and 4'-hydroxy fenretinide, in human plasma and cell extracts. nih.govaacrjournals.org

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Quantification

Tandem Mass Spectrometry (MS/MS) adds another layer of specificity and is crucial for both structural elucidation and highly reliable quantification. rsc.orglilab.cool An LC-MS/MS system uses multiple stages of mass analysis. mdpi.com In the most common configuration, a precursor ion corresponding to the analyte of interest is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer. nih.gov

This process is used in a mode called Multiple Reaction Monitoring (MRM), which is exceptionally selective and sensitive for quantification. nih.gov For Fenretinide, the protonated molecule [M+H]⁺ at m/z 392.3 is often selected as the precursor ion, and its characteristic product ions are monitored. nih.gov This high selectivity minimizes interference from other components in the biological matrix, allowing for very low limits of quantification, often in the range of 1 ng/mL or lower. mdpi.comnih.govnih.gov This sensitivity is critical for pharmacokinetic studies where drug concentrations can be very low. nih.gov

CompoundPrecursor Ion (m/z)Product Ion(s) (m/z)Ionization Mode
Fenretinide (4-HPR)392.3283.2, 161.1 nih.govPositive ESI or APCI aacrjournals.orgnih.gov
4-oxo-Fenretinide406.0297.0 nih.govPositive ESI nih.gov
Fenretinide-d4 (Internal Standard)396.3283.2, 161.1 nih.govPositive APCI nih.gov

Utilization of Deuterated Analogs as Internal Standards in Bioanalytical Assays

In quantitative bioanalysis, particularly with LC-MS, an internal standard (IS) is essential for achieving high precision and accuracy. aptochem.com The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as a deuterated analog. aptochem.comscispace.com These standards, where one or more hydrogen atoms are replaced with deuterium (B1214612), are chemically almost identical to the analyte but have a different mass. clearsynth.com

A deuterated internal standard like Fenretinide-d4 is added to a sample at a known concentration before any processing steps. nih.gov Because it behaves nearly identically to the non-deuterated Fenretinide during extraction, chromatography, and ionization, it can effectively correct for variability in sample preparation and instrument response. aptochem.comscispace.comkcasbio.com For example, both Fenretinide and Fenretinide-d4 will elute from the HPLC column at the same time and experience the same degree of ion suppression or enhancement in the mass spectrometer's ion source. aptochem.comkcasbio.com By measuring the ratio of the analyte's signal to the internal standard's signal, a highly accurate and reproducible quantification can be achieved. nih.gov

The use of deuterated analogs like 3-Hydroxy Fenretinide-d4 is based on this same principle. To accurately quantify the metabolite 3-Hydroxy Fenretinide in a biological sample, a known amount of this compound would be added as the internal standard. This approach compensates for potential analytical variability and matrix effects, ensuring the reliability of the quantitative data. clearsynth.comkcasbio.com The use of SIL internal standards is considered best practice and is recommended by regulatory agencies for bioanalytical method validation. kcasbio.com This strategy significantly improves the robustness and reliability of assays designed to measure Fenretinide and its hydroxylated metabolites. lcms.cz

Enhancement of Assay Accuracy and Precision

The accuracy and precision of assays for fenretinide and its metabolites are critical for reliable pharmacokinetic and pharmacodynamic studies. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a validated method that provides high selectivity and sensitivity for the quantification of these compounds in biological matrices like plasma and tumor tissue. nih.gov The use of multiple reaction monitoring (MRM) mode in MS/MS enhances the specificity of detection. nih.gov

Method validation according to regulatory guidelines ensures that the assay is reproducible, precise, and accurate. mdpi.com Key parameters evaluated include the lower limit of quantification (LLOQ), linearity, accuracy, and precision (both intraday and interday). For instance, a validated HPLC-MS/MS method for fenretinide demonstrated a LLOQ of 1 ng/mL in plasma and 50 ng/mL in tumor homogenate. nih.gov At this LLOQ in plasma, the precision was 7.6% and the accuracy was 107.6%. mdpi.com

The accuracy of such methods is confirmed by analyzing quality control (QC) samples at various concentration levels. For plasma, accuracy has been reported to be between 96.8% and 102.4%, and for tumor tissue, between 96.6% and 102.3%. nih.gov Precision is assessed by the relative standard deviation (%RSD) of replicate measurements. Validated methods have demonstrated excellent precision, with interday precision for plasma analysis in the range of 6.9% to 7.5% and for tumor analysis from 0.96% to 1.91%. nih.gov Intraday precision in plasma has been recorded in the range of 2.1% to 5.5%. mdpi.com These rigorous validation processes ensure the generation of high-quality, reliable data for preclinical and clinical research.

Table 1: Interday and Intraday Assay Precision and Accuracy for Fenretinide Quantification Data derived from a validated HPLC-MS/MS method.

MatrixAnalysis TypePrecision (%RSD)Accuracy (%)
PlasmaInterday6.9 - 7.5 nih.gov99.3 - 101.0 nih.gov
Intraday2.1 - 5.5 mdpi.com89.7 - 104.6 mdpi.com
TumorInterday0.96 - 1.91 nih.gov102.3 - 105.8 nih.gov
Intraday1.0 - 5.0 mdpi.com103.3 - 107.0 mdpi.com

Metabolomic Profiling Techniques in Preclinical Investigations

Metabolomic profiling is essential in preclinical investigations to understand the metabolic fate of fenretinide and to identify its active and inactive metabolites. These studies help in elucidating the compound's mechanism of action and potential pathways of drug resistance. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are central to these investigations. aacrjournals.org

In preclinical models, researchers have successfully detected fenretinide and its major metabolites, such as 4-oxo-fenretinide and N-(4-methoxyphenyl)retinamide (4-MPR), in both plasma and tumor tissues. nih.govaacrjournals.org The identification of these metabolites is achieved through methods like atmospheric pressure chemical ionization (APCI) mass spectrometry. aacrjournals.org For example, an unidentified polar metabolite found in both patient plasma and human ovarian carcinoma cells was identified as 4-oxo-fenretinide using mass spectrometry. aacrjournals.org

Untargeted metabolomics can be employed to capture a broad spectrum of metabolic changes in response to treatment, while targeted metabolomics focuses on quantifying a specific set of known metabolites. frontiersin.org These approaches allow for the measurement of drug levels in various biological samples, which is crucial for assessing bioavailability and therapeutic efficacy in preclinical settings, such as studies in mice. nih.govnih.gov The development of simple and precise HPLC methods allows for the measurement of fenretinide and its metabolites in tissues, supporting detailed pharmacokinetic and pharmacodynamic studies in vivo. muni.cz The insights gained from metabolomic profiling in preclinical stages are vital for the clinical development of fenretinide and related compounds. spandidos-publications.com

Metabolic Transformations and Enzyme Systems Associated with Fenretinide Hydroxylation

Primary Metabolic Pathways of Fenretinide (B1684555) in Biological Systems

In biological systems, Fenretinide (also known as 4-HPR) undergoes several metabolic transformations. In humans, key metabolites include N-(4-methoxyphenyl)retinamide (4-MPR) and 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR). nih.gov While 4-MPR is a major metabolite in both rodents and humans, 4-oxo-4-HPR is found in lower concentrations in human plasma. nih.gov

The primary route of Fenretinide metabolism involves oxidation. nih.gov This process is a phase I biotransformation reaction, which introduces or exposes functional groups on the drug molecule, preparing it for subsequent phase II reactions. Hydroxylation, the addition of a hydroxyl (-OH) group, is a key oxidative process. Studies using human liver microsomes (HLM) have identified the formation of a polar metabolite, 4′-hydroxy 4-HPR (4′-OH 4-HPR), in addition to the more predominant 4′-oxo 4-HPR. nih.gov The formation of these oxidized products is a critical step in the metabolic cascade of Fenretinide. nih.govaacrjournals.org

The metabolism of Fenretinide results in several key derivatives with varying biological activities. nih.govnih.gov

4-oxo-4-HPR (3-keto-HPR): This is a biologically active metabolite of Fenretinide. nih.govplos.org It has been shown to be two to four times more effective than the parent compound in inhibiting the growth of various cancer cell lines, including those resistant to Fenretinide. nih.gov Its formation occurs in tumor cells and is linked to the induction of the CYP26A1 enzyme. aacrjournals.org

4-hydroxy-4-HPR (4'-OH 4-HPR): Identified as a polar metabolite, 4'-OH 4-HPR is produced in vitro by individual cytochrome P450 enzymes. nih.gov

4-methoxy fenretinide (4-MPR): This is considered an inactive metabolite of Fenretinide. nih.gov It is a major metabolite found in both human and rodent plasma. nih.govnih.gov

In addition to these, other minor metabolites have been identified in human and mouse plasma, including dehydrogenated 4-HPR and monohydroxy-3-keto-HPR. nih.gov

Table 1: Key Metabolites of Fenretinide

Metabolite Name Common Abbreviation Biological Activity Primary Formation Pathway
N-(4-methoxyphenyl)retinamide 4-MPR Inactive nih.gov Methylation
4-oxo-N-(4-hydroxyphenyl)retinamide 4-oxo-4-HPR / 3-keto-HPR Active, potent growth inhibitor nih.govnih.gov Oxidation nih.gov
4'-hydroxy-N-(4-hydroxyphenyl)retinamide 4'-OH 4-HPR Polar metabolite Hydroxylation nih.gov

Enzymatic Regulation of Fenretinide Metabolism

The rate and pathway of Fenretinide metabolism are controlled by specific enzyme systems. khanacademy.orglibretexts.org The activity of these enzymes dictates the plasma concentrations of Fenretinide and its various metabolites, ultimately influencing its therapeutic efficacy. nih.gov

The Cytochrome P450 (CYP) superfamily of enzymes, primarily located in the liver, is central to the phase I metabolism of many drugs, including Fenretinide. wcrj.netyoutube.com

CYP3A4: This is one of the most abundant and important drug-metabolizing enzymes in humans. wcrj.net Studies have demonstrated that CYP3A4 is involved in the oxidation of Fenretinide to 4-oxo-4-HPR. nih.govmedchemexpress.com The use of ketoconazole, a known CYP3A4 inhibitor, significantly reduces the formation of 4-oxo-4-HPR in human liver microsomes. nih.govmedchemexpress.com

CYP2C8: This enzyme also plays a significant role in the oxidative metabolism of Fenretinide. nih.gov Research has shown that CYP2C8 catalyzes the formation of both 4′-oxo 4-HPR and the newly identified 4′-OH 4-HPR. nih.gov

CYP3A5: Like CYP3A4, CYP3A5 can metabolize the same substrates, though often at different rates. wcrj.net It contributes to the metabolism of Fenretinide, particularly in the formation of 4′-OH 4-HPR. nih.gov

Additionally, the enzyme CYP26A1, which is inducible by retinoic acid, has been identified as responsible for the formation of 4-oxo-4-HPR in human ovarian carcinoma cells. aacrjournals.org

Table 2: CYP Enzymes in Fenretinide Metabolism

Enzyme Metabolite(s) Formed Role in Metabolism
CYP3A4 4-oxo-4-HPR, 4'-OH 4-HPR nih.govnih.gov Major contributor to oxidation nih.gov
CYP2C8 4-oxo-4-HPR, 4'-OH 4-HPR nih.gov Significant role in oxidative metabolism nih.gov
CYP3A5 4'-OH 4-HPR nih.gov Contributes to hydroxylation nih.gov
CYP26A1 4-oxo-4-HPR aacrjournals.org Inducible formation in tumor cells aacrjournals.org

Following phase I oxidation, Fenretinide and its metabolites can undergo phase II conjugation reactions, which increase their water solubility and facilitate excretion. wikipedia.org UDP-glucuronosyltransferases (UGTs) are the key enzymes in this process, known as glucuronidation. wikipedia.org Although not previously reported for Fenretinide, recent research has shown that this pathway is relevant for retinoids. nih.gov Specifically, UGTs 1A1, 1A3, and 1A6 have been shown to produce the 4-HPR glucuronide metabolite. nih.gov The UGT2B7 isoform is notably the only human UGT that has been shown to glucuronidate retinoids and their oxidized derivatives. nih.govnih.gov

Investigation of Metabolic Fate using Deuterated Fenretinide Analogs

Deuterated analogs, such as 3-Hydroxy Fenretinide-d4 and Fenretinide-d4, are invaluable tools in pharmacokinetic and metabolic research. biomol.commedchemexpress.com Deuterium (B1214612) is a stable, non-radioactive isotope of hydrogen. semanticscholar.org Replacing hydrogen with deuterium at specific positions in a drug molecule creates a compound that is chemically identical but has a higher molecular weight. semanticscholar.org

This property is leveraged in quantitative analysis using liquid chromatography-mass spectrometry (LC-MS). biomol.com A deuterated analog like Fenretinide-d4 serves as an ideal internal standard. biomol.com When added to a biological sample (e.g., plasma), it behaves identically to the non-deuterated Fenretinide during extraction and analysis but is distinguished by the mass spectrometer due to its higher mass. This allows for highly accurate and precise quantification of the parent drug and its metabolites in the sample. biomol.com

Furthermore, the substitution of hydrogen with deuterium can alter the rate of metabolism. The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. If the breaking of this bond is the rate-limiting step in a metabolic reaction (a phenomenon known as the kinetic isotope effect), deuteration at that specific site can slow down the metabolism. semanticscholar.orgazregents.edu This allows researchers to identify the specific "soft spots" on a molecule that are most vulnerable to metabolic attack and to study how altering one metabolic pathway may shift metabolism towards other routes ("metabolic shunting"). semanticscholar.org Therefore, compounds like this compound are crucial for elucidating the complex metabolic fate of Fenretinide.

Tracing Metabolic Routes and Product Identification

The investigation into Fenretinide's metabolism has identified several key metabolites, with hydroxylation being a significant route of transformation. While the primary and most studied metabolites are N-(4-methoxyphenyl)retinamide (4-MPR) and 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR), other hydroxylated derivatives have also been detected. nih.govnih.gov

One such derivative is 4'-hydroxy fenretinide (4'-OH 4-HPR), a polar metabolite produced by the action of individual CYP enzymes. nih.gov Studies utilizing human liver microsomes (HLM) and supersomes over-expressing specific human CYPs have been instrumental in identifying the enzymes responsible for the oxidation and hydroxylation of Fenretinide. nih.gov While a range of CYPs can generate 4'-OH 4-HPR, CYPs 3A4, 3A5, and 2C8 are the most significant contributors to its formation. nih.gov

Research has also pointed to the possibility of hydroxylation occurring on the β-ionone ring of Fenretinide. In studies identifying various metabolites in human and mouse plasma, the precise location of a hydroxyl group on the 4-oxo-substituted β-ionone ring could not be definitively determined for certain metabolites, with suggestions that hydroxylation could take place at the C-2, C-3, or C-18 positions. nih.gov This indicates a potential, though not conclusively identified, metabolic pathway leading to a 3-hydroxy derivative of a Fenretinide metabolite.

The compound "this compound" is a stable isotope-labeled version of 3-Hydroxy Fenretinide. lgcstandards.com In metabolic studies, deuterated compounds like this are typically used as internal standards for quantitative analysis by mass spectrometry. chemrxiv.org Their use allows for precise measurement of the corresponding non-deuterated analyte in biological samples. The commercial availability of this compound suggests its application in research aimed at identifying and quantifying the 3-hydroxy metabolite of Fenretinide.

Enzyme Systems in Fenretinide Hydroxylation:

The hydroxylation of Fenretinide is primarily carried out by the cytochrome P450 system. The key enzymes involved in the formation of hydroxylated and oxidized metabolites are detailed below.

EnzymeMetabolite(s) FormedSignificance in Fenretinide Metabolism
CYP2C8 4'-oxo-4-HPR, 4'-OH 4-HPRPlays a significant role in the oxidative metabolism of Fenretinide. nih.gov
CYP3A4 4'-oxo-4-HPR, 4'-OH 4-HPRA major contributor to the formation of both the active 4'-oxo and the hydroxylated 4'-OH metabolites. nih.gov
CYP3A5 4'-OH 4-HPRContributes to the production of the hydroxylated metabolite. nih.gov
CYP26A1 4-oxo-4-HPRAn all-trans-retinoic acid-inducible enzyme that can metabolize Fenretinide to its oxidized form in certain tumor cells. aacrjournals.org

Identified and Potential Hydroxylated Metabolites of Fenretinide:

The table below summarizes the hydroxylated metabolites of Fenretinide that have been discussed in the scientific literature.

Metabolite NamePosition of HydroxylationEvidence of Identification
4'-hydroxy fenretinide (4'-OH 4-HPR) 4' position of the hydroxyphenyl groupIdentified as a polar metabolite in in vitro studies with human liver microsomes and specific CYP enzymes. nih.gov
Monohydroxy-4-oxo-fenretinide Undetermined on the β-ionone ring (potentially C-2, C-3, or C-18)Detected in human and mouse plasma, but the exact location of the hydroxyl group was not conclusively determined. nih.gov

Molecular Mechanisms of Action in Preclinical Cellular Models

Induction of Programmed Cell Death Pathways

A primary mechanism of Fenretinide's anti-neoplastic activity is its potent ability to induce programmed cell death, or apoptosis, in a wide array of malignant cell lines. nih.govplos.orgcancernetwork.com This apoptotic induction can proceed through both classical and atypical signaling cascades.

Fenretinide (B1684555) is a robust activator of caspase-dependent apoptosis. nih.gov Studies in glioma, medulloblastoma, and neuroblastoma cell lines have shown that treatment with Fenretinide leads to the activation of the caspase cascade. nih.govplos.orgnih.gov A key event in this process is the cleavage and activation of initiator caspases, such as caspase-8 and caspase-9, and executioner caspases, like caspase-3. plos.orgnih.gov Activated caspase-3 proceeds to cleave critical cellular substrates, including Poly (ADP-ribose) polymerase (PARP), a hallmark of caspase-dependent apoptosis. nih.govplos.orgarvojournals.org The cleavage of PARP from its full-length form to a characteristic fragment is consistently observed in Fenretinide-treated cells. nih.govplos.org

In medulloblastoma cells, for instance, Fenretinide treatment increases the expression of both full-length and active caspase-9, indicating the involvement of the intrinsic, or mitochondrial, pathway of apoptosis. plos.org In metastatic neuroblastoma models, Fenretinide has been shown to up-regulate the expression of caspase-8, which can sensitize cells to apoptosis. nih.gov

While the caspase-dependent pathway is a major contributor to its cytotoxic effects, some evidence suggests that Fenretinide can also induce cell death through mechanisms that are independent of retinoid nuclear receptors, pointing towards alternative, non-genomic actions. plos.orgnih.gov

Modulation of Lipid Metabolism and Signaling

Fenretinide significantly alters cellular lipid metabolism, particularly the de novo biosynthesis of sphingolipids, which are critical signaling molecules involved in cell fate decisions. nih.govnih.gov

Initially, it was thought that Fenretinide's pro-apoptotic effects were mediated by an increase in ceramide levels. However, subsequent research has clarified that Fenretinide treatment leads to the accumulation of dihydroceramides (dhCer), the immediate precursors to ceramides. nih.govmdpi.com This accumulation is a direct consequence of the inhibition of the final step in de novo ceramide synthesis. nih.govmdpi.com The buildup of dhCer, rather than ceramide itself, is now understood to be a key event in mediating the cellular responses to Fenretinide. mdpi.com

The accumulation of dihydroceramides is caused by Fenretinide's direct inhibition of the enzyme Dihydroceramide (B1258172) Desaturase 1 (DES1). nih.govnih.gov DES1 is responsible for introducing a critical double bond into dihydroceramide to convert it into ceramide. nih.gov In vitro studies using rat liver microsomes have demonstrated that Fenretinide and its metabolite, 4-oxo-4-HPR (also known as 3-keto-HPR), act as direct, dose-dependent inhibitors of DES1 activity. nih.govplos.org This enzymatic inhibition blocks the formation of ceramide, leading to a significant increase in the cellular ratio of dihydroceramide to ceramide. plos.org This targeted inhibition of DES1 is a central component of Fenretinide's molecular action, influencing both its anti-cancer and metabolic effects. nih.govnih.gov

Table 1: Effect of Fenretinide and its Metabolite on DES1 Activity in ARPE-19 Cells
Compound (10 µM)Effect on Dihydroceramide/Ceramide RatioReference
Fenretinide (4-HPR)Significant Increase plos.org
3-keto-HPR (4-oxo-4-HPR)Significant Increase (Greater than Fenretinide) plos.org
MPRNo significant effect plos.org
A1120No significant effect plos.org

Generation of Reactive Oxygen Species (ROS) and Oxidative Stress Responses

A significant aspect of Fenretinide's mechanism, often linked to its apoptotic effects, is the generation of reactive oxygen species (ROS). mdpi.comnih.gov Treatment with Fenretinide has been shown to induce oxidative stress in various cancer cell lines. cancernetwork.comnih.gov This increase in intracellular ROS can trigger downstream signaling cascades that lead to cell death. nih.gov For example, the pro-apoptotic activity of Fenretinide's metabolite, 3-keto-HPR, has been linked to a signaling cascade that begins with ROS generation and involves endoplasmic reticulum (ER) stress. plos.orgnih.gov The generation of ROS is considered a key event in Fenretinide-induced apoptosis and can act synergistically with other anti-cancer agents. cancernetwork.comnih.gov

Interaction with Retinoid Receptors

Unlike natural retinoids such as all-trans-retinoic acid (at-RA), Fenretinide exhibits a distinct and more complex interaction with the nuclear retinoid receptor families, the retinoic acid receptors (RARs) and retinoid X receptors (RXRs). plos.orgnih.gov

Fenretinide generally binds poorly to RARs. nih.gov Studies have shown its binding affinity for RARs is only about 15% of that of retinoic acid. nih.gov This weak interaction has led to the proposal that many of Fenretinide's potent biological effects, particularly the induction of apoptosis, can occur through RAR-independent pathways. plos.orgnih.gov This is supported by its ability to induce apoptosis in cell lines that are resistant to all-trans-retinoic acid. plos.org

However, some of Fenretinide's actions are still mediated through these receptors. It can transactivate the RXRα/RARβ-mediated pathway and has been shown to be a selective activator of retinoid receptors in certain contexts. cancernetwork.complos.org For example, in some ovarian and neuroblastoma cancer cell lines, the antiproliferative and apoptotic effects of Fenretinide appear to be associated with the expression and activation of RARβ. plos.orgnih.gov Therefore, Fenretinide's activity is best described as being mediated by both RAR-dependent and RAR-independent mechanisms, which contributes to its unique pharmacological profile compared to other retinoids. mdpi.complos.org

Table 2: Summary of Fenretinide's Molecular Interactions
Target/PathwayEffect of FenretinideKey OutcomeReference
Caspase Cascade (Caspase-3, -8, -9)Activation / CleavageApoptosis nih.govplos.orgnih.gov
Dihydroceramide Desaturase (DES1)Direct InhibitionDihydroceramide Accumulation nih.govnih.govplos.org
Reactive Oxygen Species (ROS)GenerationOxidative Stress, Apoptosis cancernetwork.comnih.gov
Retinoic Acid Receptors (RARs)Weak/Selective Binding & ActivationRAR-dependent and -independent effects plos.orgnih.govnih.gov

Retinoic Acid Receptor Gamma (RARγ) Activation

Research using preclinical models has demonstrated that some of the biological activities of 3-Hydroxy Fenretinide are dependent on the presence and activation of the Retinoic Acid Receptor Gamma (RARγ), a nuclear receptor that acts as a ligand-activated transcription factor.

A key study investigated the effects of a panel of phenylretinamides, including N-(3-hydroxyphenyl)retinamide (3-Hydroxy Fenretinide), on F9 murine embryonal carcinoma cells. nih.gov This study utilized both wild-type cells (F9-WT), which express a full complement of retinoid receptors, and a mutant cell line (F9-KO) with disrupted genes for both retinoid X receptor alpha (RXRα) and retinoic acid receptor gamma (RARγ). nih.gov

The findings revealed that 3-Hydroxy Fenretinide, at a concentration of 1 µM, induced cellular differentiation and caused an accumulation of cells in the G1 phase of the cell cycle. nih.gov Crucially, these effects were observed only in the F9-WT cells. nih.gov The F9-KO cells, lacking functional RARγ, did not exhibit these changes, indicating that the induction of differentiation and G1 arrest by 3-Hydroxy Fenretinide is a receptor-dependent process mediated through RARγ. nih.gov This mechanism is characteristic of retinoids that bear charged groups, such as the hydroxyl residue on the terminal phenylamine ring of 3-Hydroxy Fenretinide. nih.gov The parent compound, Fenretinide (4-HPR), has also been identified as a potent and selective transactivator of RARγ. nih.gov

Table 1: Receptor-Dependent Effects of 3-Hydroxy Fenretinide in F9 Carcinoma Cells
Cell LineReceptor Status (RARγ)Observed Effect (1 µM 3-Hydroxy Fenretinide)Mechanism Type
F9-WT (Wild-Type)PresentInduction of differentiation; G1 cell cycle accumulation. nih.govReceptor-Dependent
F9-KO (Knockout)AbsentNo induction of differentiation or G1 accumulation. nih.govN/A

Cellular and Subcellular Effects of Fenretinide and Its Hydroxylated Derivatives in in Vitro Systems

Effects on Cell Proliferation and Viability

The impact of fenretinide (B1684555) and its derivatives on cell proliferation and viability is a cornerstone of their investigation as potential anti-cancer agents. Research indicates that these compounds can inhibit the growth of various cancer cell lines.

One study directly compared the growth-inhibitory effects of several phenylretinamides, including N-(3-hydroxyphenyl)retinamide, in human bladder transitional cell cancer-derived cell lines. This research found that N-(3-hydroxyphenyl)retinamide was the most potent among the tested compounds, exhibiting significantly greater growth inhibition than the more commonly studied fenretinide (4-HPR) in all four cell lines evaluated. aacrjournals.org All seven phenylretinamides tested reduced cell number when administered at a concentration of 10 μM. aacrjournals.org

The parent compound, fenretinide, has demonstrated cytostatic activity against human breast cancer cell lines. nih.gov In neuroblastoma cell lines, a 6- to 12-fold difference in the IC50 values for cell proliferation and viability was observed between the most sensitive (IMR32) and the most resistant (NASS) cell lines. nih.gov

Concentration-Dependent and Time-Dependent Responses

The effects of fenretinide and its analogs on cancer cells are often dependent on the concentration and duration of exposure. For instance, in myeloid leukemia and lymphoma cell lines, fenretinide concentrations of at least 3 µM were associated with the induction of apoptosis, while concentrations lower than 1 µM resulted in cytostatic effects. cancernetwork.com In glioma cell lines, fenretinide demonstrated dose- and time-dependent induction of cell death. nih.gov

Impact on Cell Cycle Progression (e.g., G0/G1, G2-M arrest)

Fenretinide and its derivatives can modulate the cell cycle, leading to arrest at different phases, which contributes to their anti-proliferative effects.

Studies on N-(3-hydroxyphenyl)retinamide have shown that it alters the cell cycle distribution in human bladder cancer cell lines. aacrjournals.org In prostate cancer cells, fenretinide exposure led to an increase in the percentage of nuclei in the G1 phase of the cell cycle, which preceded the induction of apoptosis. researchgate.net

In contrast, a metabolite of fenretinide, 4-oxo-fenretinide, has been shown to cause a marked accumulation of cells in the G2-M phase. researchgate.net This effect was associated with a reduction in the expression of regulatory proteins of the G2-M and S phases. researchgate.net In glioma cells, however, fenretinide treatment did not produce significant changes in the cell cycle distribution but did lead to the appearance of a sub-G1 fraction, indicative of apoptosis. nih.gov

Modulation of Cell Migration and Invasion

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. Fenretinide has been shown to interfere with these processes in various cancer models.

In human liver cancer HepG2 cells, fenretinide significantly hindered cell migration. nih.gov This effect was associated with the phosphorylation of p38-MAPK. nih.gov Similarly, in gastric cancer cell lines, a wound healing assay demonstrated an inhibitory effect of fenretinide on cell migration. nih.gov

Induction of Autophagy and Cellular Stress Responses

Autophagy is a cellular process of self-digestion that can either promote cell survival or lead to cell death. Fenretinide has been shown to induce autophagy in certain cancer cell types.

In caspase-defective human mammary carcinoma cells (MCF-7), fenretinide was able to trigger an autophagic cell death pathway. nih.gov This was evidenced by an increase in Beclin 1 expression and the conversion of LC3-I to the autophagic vesicle-associated form LC3-II. nih.gov In primary gastric cancer cells, fenretinide's anti-tumoral activity is thought to occur through the induction of reactive oxygen species (ROS), possibly leading to cell death by autophagy. nih.gov

Fenretinide is also known to induce endoplasmic reticulum (ER) stress. In neuroblastoma and melanoma cells, fenretinide treatment leads to the induction of ER stress-related genes. nih.gov

Effects on Specific Cell Lines and Primary Cell Cultures

The cellular effects of fenretinide and its derivatives have been documented in a wide array of in vitro models, demonstrating a broad spectrum of activity.

Neuroblastoma: Fenretinide induces apoptosis in human neuroblastoma cells. aacrjournals.org It has shown efficacy in a panel of six neuroblastoma cell lines, where it increased the production of reactive oxygen species (ROS) and decreased the mitochondrial membrane potential. nih.gov Fenretinide's pro-apoptotic effect has also been reported in retinoic acid-resistant neuroblastoma cell lines. nih.gov

Ovarian Cancer: The metabolite 4-oxo-fenretinide has been shown to be more effective than fenretinide in inhibiting the growth of ovarian cancer cell lines and is effective in both fenretinide-sensitive and -resistant cells. researchgate.net In human ovarian carcinoma cells, the formation of this biologically active metabolite was identified. aacrjournals.org

Breast Cancer: Fenretinide has demonstrated cytostatic activity against human breast cancer cell lines. nih.gov In caspase-defective breast cancer cells, it can induce autophagic cell death. nih.gov Furthermore, fenretinide is effective in inhibiting the growth of BRCA1 mutated breast cancer cell lines. aacrjournals.org

Gastric Cancer: Fenretinide has been shown to reduce the viability of both primary (AGS) and metastatic (NCI-N87) intestinal-type gastric cancer cell lines. nih.gov It also inhibits the migration of gastric cancer cells. nih.gov In the BGC 823 gastric cancer cell line, fenretinide displayed growth inhibition. nih.gov

Endothelial Cells: While direct studies on 3-Hydroxy Fenretinide-d4 are lacking, the broader class of retinoids, including fenretinide, has been investigated for its effects on endothelial cells, a key component of angiogenesis (the formation of new blood vessels). Further research is needed to specifically determine the impact of this compound on these cells.

Interactive Data Table: Effects of Fenretinide and its Analogs on Cancer Cell Lines

CompoundCell Line(s)EffectKey FindingsReference(s)
N-(3-hydroxyphenyl)retinamideHuman bladder transitional cell cancerGrowth Inhibition, Apoptosis, Cell Cycle AlterationMore potent growth inhibition than fenretinide in all tested cell lines. aacrjournals.org
Fenretinide (4-HPR)Neuroblastoma (IMR32, NASS, etc.)Apoptosis, Increased ROS, Decreased Mitochondrial Membrane PotentialVaried sensitivity among different cell lines. nih.govaacrjournals.org
Fenretinide (4-HPR)Breast Cancer (MCF-7)Autophagic Cell DeathEffective in caspase-defective cells. nih.gov
Fenretinide (4-HPR)Gastric Cancer (AGS, NCI-N87)Reduced Viability, Inhibition of MigrationEffective against both primary and metastatic cell lines. nih.gov
4-oxo-fenretinideOvarian CancerG2-M Cell Cycle Arrest, ApoptosisMore effective than fenretinide; overcomes resistance. researchgate.net

Based on a thorough review of available scientific literature, there is insufficient specific research data regarding the chemical compound “this compound” and its impact on the biological pathways and molecular targets outlined in the request. The deuterated designation ("-d4") indicates this compound is an isotopically labeled version of 3-Hydroxy Fenretinide, likely intended for use as an internal standard in analytical procedures, such as mass spectrometry. Such labeled compounds are not typically the subject of extensive biological activity studies.

Furthermore, research on the non-deuterated metabolite, "3-Hydroxy Fenretinide," is itself scarce. While mentioned as a potential analogue of Fenretinide, its specific modulatory effects on pathways such as Sphingolipid Signaling, Protein Kinase C Delta (PKCδ), JNK/p38 MAPK, the Insulin-like Growth Factor (IGF) system, or its interaction with anti-apoptotic proteins and inflammatory mediators have not been characterized in the detail required to fulfill the article outline.

The vast majority of published research focuses on the parent compound, Fenretinide [N-(4-hydroxyphenyl)retinamide or 4-HPR] , and its major metabolites, N-(4-methoxyphenyl)retinamide (4-MPR) and 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR) . Attributing the specific biological activities of Fenretinide or its other metabolites to "this compound" would be scientifically inaccurate.

Due to the lack of specific data for "this compound," it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for this specific compound.

Impact on Specific Biological Pathways and Molecular Targets

Influence on Vitamin A and Carotenoid Homeostasis

3-Hydroxy Fenretinide-d4, a deuterated metabolite of the synthetic retinoid Fenretinide (B1684555), exerts a significant influence on the homeostasis of vitamin A and carotenoids. Its mechanisms of action are multifaceted, impacting key enzymes involved in the metabolic pathways of these essential nutrients. The parent compound, Fenretinide, is known to affect vitamin A homeostasis by interacting with retinol-binding protein 4 (RBP4), which leads to reduced plasma vitamin A levels. nih.gov This activity is central to its therapeutic investigation for various conditions. The biological activity of this compound is understood in the context of its non-deuterated form, 4-oxo-N-(4-hydroxyphenyl)retinamide (also known as 3-keto-HPR), which has been a subject of detailed research. plos.org

Inhibition of β-Carotene Oxygenase 1 (BCO1)

A primary molecular target of this compound's active metabolite is β-carotene oxygenase 1 (BCO1). This enzyme is pivotal for the endogenous synthesis of vitamin A, as it catalyzes the cleavage of β-carotene into all-trans-retinal. researchgate.net Research has conclusively shown that the non-deuterated form of this compound, referred to as 3-keto-HPR, is a potent inhibitor of BCO1 activity. plos.org

In vitro studies using recombinant mouse BCO1 have quantified the inhibitory potency of this metabolite. The research demonstrated that 3-keto-HPR inhibits BCO1 with a half-maximal inhibitory concentration (IC50) of 4 μM. plos.org This level of inhibition is more potent than that of the parent compound, Fenretinide, highlighting the significant biological activity of this particular metabolite. The inhibition of BCO1 by 3-keto-HPR disrupts the normal conversion of dietary β-carotene into vitamin A, leading to an accumulation of β-carotene in the plasma and various tissues. nih.gov This mechanism provides a direct biochemical explanation for the observed effects of Fenretinide and its metabolites on carotenoid homeostasis.

The inhibitory action on BCO1 is a critical component of the broader biological effects of Fenretinide and its derivatives. By modulating the endogenous production of vitamin A, this compound can influence a wide range of physiological processes that are dependent on retinoid signaling.

Interactive Data Table: Inhibitory Effects on BCO1

CompoundIC50 (μM) for BCO1 Inhibition
3-keto-HPR 4
Fenretinide (4-HPR)Not specified in the same study
N-[4-methoxyphenyl]retinamide (MPR)5

This table summarizes the in vitro inhibitory concentration of Fenretinide metabolites on recombinant mouse β-carotene oxygenase 1 (BCO1) activity. Data sourced from Poliakov et al., 2017. plos.org

Preclinical Efficacy in in Vivo Animal Models Mechanistic Studies

Mechanistic Evaluation of Fenretinide (B1684555) Activity in Xenograft Models

Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a cornerstone of preclinical cancer research, allowing for the in vivo evaluation of therapeutic agents. nih.govfrontiersin.orginotiv.com

Studies utilizing xenograft models have consistently shown fenretinide's ability to inhibit tumor growth across a range of cancers. For instance, in mouse xenograft models of fusion-positive rhabdomyosarcoma (FP-RMS), fenretinide treatment led to a significant reduction in tumor growth. researchgate.net Similarly, in a lung cancer xenograft mouse model, a complex of fenretinide and human serum albumin (4HPR-HSA) demonstrated high antitumor activity, evidenced by a reduction in the volume of the tumor mass. nih.gov The compound has also been shown to suppress the proliferation of oral squamous cell carcinoma (OSCC) cells. nih.gov

Fenretinide induces significant molecular alterations within the tumor microenvironment. A primary mechanism is the generation of reactive oxygen species (ROS), which are chemically reactive molecules containing oxygen. spandidos-publications.comaacrjournals.org This increase in ROS can lead to cellular stress and trigger apoptosis. spandidos-publications.com In gastric cancer cells, fenretinide was observed to induce ROS production. nih.govspandidos-publications.com Furthermore, fenretinide can modulate ceramide metabolism. It has been shown to increase the accumulation of toxic dihydroceramides in neuroblastoma cells by activating synthetic enzymes while inhibiting dihydroceramide (B1258172) desaturase. aacrjournals.orgresearchgate.net These changes in lipid messengers are critical mediators of its cytotoxic effects. Another key molecular effect is the induction of the pro-apoptotic protein NOXA, which enhances the activity of other anticancer agents. aacrjournals.orgnih.gov

Studies on Specific Disease Models (e.g., neuroblastoma, gastric cancer, Ewing's sarcoma)

The efficacy of fenretinide has been evaluated in various specific cancer models.

Neuroblastoma: Fenretinide has shown considerable activity in preclinical models of neuroblastoma, a common childhood cancer. aacrjournals.orgnih.gov It has demonstrated clinical activity in patients with recurrent neuroblastoma and can induce apoptosis independent of p53. aacrjournals.org In xenograft models, fenretinide-containing nanocarriers significantly improved the survival of neuroblastoma-bearing mice. researchgate.net

Gastric Cancer: In vivo experiments indicate that fenretinide can prevent the development of metastases in mouse models. nih.govspandidos-publications.com Studies on gastric cancer cell lines show that fenretinide's cytotoxic effect is comparable to that of cisplatin (B142131), a conventional chemotherapy drug. nih.govnih.gov Its ability to disrupt pro-invasive signaling pathways suggests it could enhance treatment outcomes when combined with chemotherapy. nih.govspandidos-publications.com

Ewing's Sarcoma: Fenretinide has demonstrated cytotoxicity against Ewing's sarcoma and primitive neuroectodermal tumor cell lines in vitro at concentrations that are achievable in a clinical setting. nih.govaacrjournals.org However, its activity was found to be reduced under hypoxic (low oxygen) conditions, a common feature of the tumor microenvironment. nih.govaacrjournals.org

Table 1: Summary of Fenretinide's Mechanistic Effects in Specific Disease Models

Disease ModelKey Mechanistic FindingsImpact on Tumor
Neuroblastoma Induces NOXA via ROS stimulation; increases dihydroceramides. aacrjournals.orgnih.govInduces apoptosis; improves event-free survival in mice. aacrjournals.orgnih.gov
Gastric Cancer Induces ROS production; disrupts pro-invasive signaling. nih.govspandidos-publications.comReduces cell viability and migration; prevents metastasis. nih.govspandidos-publications.comnih.gov
Ewing's Sarcoma Increases ceramide species and ROS. nih.govaacrjournals.orgCytotoxic at clinically achievable concentrations. nih.govaacrjournals.org

Pharmacokinetic and Distribution Studies using Deuterated Analogs in Animal Models

The study of a drug's pharmacokinetics—how it is absorbed, distributed, metabolized, and excreted—is critical for its development. Deuterated analogs, where one or more hydrogen atoms are replaced by the heavy isotope deuterium (B1214612), are valuable tools in these studies. nih.gov The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes, a phenomenon known as the "kinetic isotope effect." nih.gov This allows deuterated compounds to be used as internal standards for quantitative analysis or to investigate metabolic pathways. nih.govnih.gov While specific pharmacokinetic data for 3-Hydroxy Fenretinide-d4 is not extensively published, the use of deuterated compounds provides a clearer understanding of the parent drug's behavior.

Studies on fenretinide distribution have shown that it selectively accumulates in certain tissues. For example, in breast cancer patients, fenretinide was found to be concentrated in the breast tissue. nih.gov Further analysis revealed that fenretinide was concentrated in the epithelial cells, while its metabolite, N-(4-methoxyphenyl)retinamide (4-MPR), was primarily found in the fat compartment, suggesting fat may act as a storage site. nih.gov A validated LC-MS/MS assay has been developed to quantify fenretinide and its metabolites in plasma and tumor tissue in mice, allowing for detailed pharmacokinetic and distribution studies of new formulations. nih.gov This method is capable of detecting fenretinide in tumor tissue at concentrations higher than those required for in vitro inhibitory activity. nih.gov

Investigation of Combinatorial Approaches with Other Agents (Mechanistic Synergism)

Combining therapeutic agents is a common strategy to enhance efficacy and overcome drug resistance. Fenretinide has been investigated in combination with various other agents, often showing synergistic effects.

With BCL-2 Inhibitors: In neuroblastoma models with high expression of the anti-apoptotic protein BCL-2, combining fenretinide with the BCL-2 inhibitor venetoclax (B612062) (ABT-199) was highly synergistic. aacrjournals.orgnih.gov Fenretinide induces the protein NOXA, which enhances the pro-apoptotic activity of venetoclax. aacrjournals.orgnih.gov

With Chemotherapy: Combined treatment with fenretinide and cisplatin has been shown to affect the viability of both primary and metastatic gastric cancer cells. nih.gov However, in some neuroblastoma xenograft models, concomitant administration of fenretinide with vincristine (B1662923) or cisplatin did not lead to a clear potentiation of cytotoxicity. nih.gov In Ewing sarcoma, combining fenretinide with the experimental drug YK-4-279 and vincristine slowed tumor growth and improved survival in mice more effectively than either drug alone. cancer.gov

With Ceramide Modulators: In Ewing's sarcoma cell lines, the cytotoxicity of fenretinide was synergistically enhanced by ceramide modulators like safingol, particularly under hypoxic conditions where fenretinide's standalone activity is reduced. nih.gov

With Other Retinoids: In HL-60 leukemia cells, combinations of fenretinide and all-trans-retinoic acid (RA) synergistically induced cell differentiation. nih.gov Fenretinide was found to increase the covalent binding of RA to proteins, a process known as retinoylation. nih.gov

Methodological Considerations and Research Utility of Deuterated Fenretinide Analogs

Applications in Drug Metabolism and Pharmacokinetic Studies

The synthetic retinoid fenretinide (B1684555), N-(4-hydroxyphenyl)retinamide (4-HPR), undergoes extensive metabolism in the body. nih.gov Key metabolic pathways include oxidation, which is primarily mediated by cytochrome P450 (CYP) enzymes. nih.gov Research has identified several metabolites of fenretinide, including hydroxylated species. nih.gov Specifically, studies using human liver microsomes have demonstrated the formation of 4'-hydroxy fenretinide (4'-OH 4-HPR), a polar metabolite, through the action of CYPs 2C8, 3A4, and 3A5. nih.gov Given the numbering of the hydroxyphenyl ring, this corresponds to the 3-hydroxy position relative to the amide linkage.

In pharmacokinetic (PK) studies, which track the absorption, distribution, metabolism, and excretion (ADME) of a drug, it is crucial to measure the concentrations of both the parent drug and its significant metabolites over time. nih.gov 3-Hydroxy Fenretinide-d4 is employed as an internal standard in bioanalytical methods, most commonly liquid chromatography-mass spectrometry (LC-MS), to ensure the accurate quantification of the endogenously formed 3-hydroxy fenretinide metabolite in various biological samples like plasma and tissues. clearsynth.comnih.gov The use of a stable isotope-labeled (SIL) internal standard is considered best practice as it closely mimics the behavior of the analyte during sample extraction, handling, and analysis. nih.gov

By enabling reliable measurement of this metabolite, this compound helps researchers to:

Characterize the metabolic profile of fenretinide. nih.gov

Determine the rate of formation and elimination of the 3-hydroxy metabolite.

Assess inter-individual variability in drug metabolism, which can be influenced by genetic differences in CYP enzymes. nih.gov

Investigate potential drug-drug interactions that may inhibit or induce the enzymes responsible for fenretinide metabolism. nih.gov

Advantages of Deuterated Compounds for Quantitative Analysis

The use of deuterated compounds like this compound as internal standards in quantitative mass spectrometry offers significant advantages that enhance the accuracy, precision, and robustness of bioanalytical methods. clearsynth.com

Key Advantages of Deuterated Internal Standards:

AdvantageDescription
Co-elution with Analyte Being chemically almost identical to the non-deuterated analyte, the deuterated standard exhibits nearly the same chromatographic retention time, ensuring that both compounds are analyzed under identical conditions.
Correction for Matrix Effects Biological samples are complex matrices that can cause ion suppression or enhancement in the mass spectrometer source, leading to inaccurate measurements. clearsynth.com Since the deuterated standard is affected by these matrix effects in the same way as the analyte, it provides a reliable basis for correction, improving data accuracy. lcms.cz
Compensation for Variability The internal standard compensates for variations that can occur during sample preparation, such as extraction efficiency and sample loss, as well as for fluctuations in instrument performance and injection volume.
Improved Precision and Accuracy By accounting for various sources of error, deuterated standards significantly improve the overall precision and accuracy of the quantitative results, which is essential for pharmacokinetic and toxicological assessments. nih.gov

The primary difference between this compound and its non-deuterated counterpart is its mass-to-charge ratio (m/z). This mass difference allows the mass spectrometer to distinguish between the internal standard and the analyte, while their similar chemical properties ensure they behave alike throughout the analytical process. lcms.cz This approach is a cornerstone of modern bioanalysis for regulatory submissions and research. nih.gov

Impact of Deuteration on Biological Activity and Stability in Research Settings

While this compound is primarily used as an analytical tool, the strategic placement of deuterium (B1214612) atoms in a drug molecule can also be explored as a therapeutic strategy to intentionally alter its metabolic profile. This is known as the "deuterium kinetic isotope effect" (KIE).

Kinetic Isotope Effect: The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). For metabolic reactions that involve the cleavage of a C-H bond as the rate-limiting step, substituting hydrogen with deuterium can slow down the reaction rate. semanticscholar.org This effect can lead to:

Reduced Metabolism: If the 3-hydroxylation of fenretinide is a significant clearance pathway, deuteration at the site of hydroxylation could decrease the rate of metabolism. nih.gov

Increased Half-Life: A slower metabolism can increase the plasma half-life of the drug, potentially leading to higher systemic exposure. semanticscholar.org

Altered Metabolite Profile: Deuteration can shift metabolism towards alternative pathways, which may reduce the formation of toxic metabolites or enhance the formation of active ones. nih.gov

Stability Considerations: Retinoids as a class of compounds are known to be sensitive to light, heat, and oxidation. nih.govdiva-portal.org Proper handling and storage, such as keeping them in amber vials at low temperatures under an inert gas, are crucial to prevent degradation. nih.gov The stability of deuterated standards like this compound is expected to be similar to the parent compound. While biological matrices may offer some stabilizing effects, the inherent lability of retinoids necessitates careful monitoring of stock solution stability to ensure the integrity of quantitative data. nih.gov In research settings, the introduction of deuterium is not expected to significantly alter the chemical stability of the molecule outside of its effect on metabolic processes. semanticscholar.org The primary utility of this compound remains in its role as a stable, reliable internal standard for bioanalytical research, rather than as a therapeutic agent with modified biological activity.

Future Research Directions for Hydroxylated and Deuterated Fenretinide Analogs

Elucidating Novel Molecular Targets and Signaling Pathways

A primary avenue for future research is the comprehensive characterization of the molecular interactions of hydroxylated and deuterated fenretinide (B1684555) analogs. While the parent compound, fenretinide, is known to interact with a variety of targets, its metabolites can exhibit differential effects. nih.gov Research has shown that fenretinide's mechanisms often involve the generation of reactive oxygen species (ROS) and can be independent of nuclear retinoid receptors. cancernetwork.com

Future investigations should focus on determining if novel analogs like 3-Hydroxy Fenretinide-d4 interact with established fenretinide targets or possess unique molecular binding partners. Key targets of fenretinide and its metabolites that warrant investigation for these new analogs include:

Enzymes in Metabolic Pathways : Fenretinide is known to inhibit β-carotene oxygenase 1 (BCO1), stearoyl-CoA desaturase 1 (SCD1), and dihydroceramide (B1258172) Δ4-desaturase 1 (DES1). nih.gov Studies are needed to assess the inhibitory potency of hydroxylated analogs against these enzymes.

Kinase Signaling : Fenretinide has been shown to modulate signaling kinases, including the stress-activated protein kinase (c-Jun N-terminal kinase, or JNK) and the mTOR pathway. cancernetwork.comnih.govnih.gov It also inhibits PDGFRα. nih.gov Elucidating how hydroxylation or deuteration affects the modulation of these critical cell signaling pathways is essential.

Transcription Factors : Recent studies have identified the transcription factor GATA1 as a target for fenretinide in certain leukemias. biorxiv.org Screening new analogs for activity against this and other "undruggable" transcription factors could open new therapeutic avenues.

The signaling pathways initiated by these interactions are also of critical importance. Mechanistic studies have revealed that fenretinide and its metabolites can induce apoptosis through pathways involving ROS generation and endoplasmic reticulum (ER) stress. nih.govnih.gov Future research should aim to map the specific signaling cascades activated by hydroxylated and deuterated analogs, comparing them to the parent compound to identify any unique or more potent mechanisms of action.

Investigating Specific Hydroxylated Metabolites (e.g., 3-Hydroxy Fenretinide) and Their Unique Research Profiles

The metabolic profile of fenretinide is complex, with different metabolites demonstrating distinct biological activities. For instance, the metabolite 4-oxo-N-(4-hydroxyphenyl)retinamide (referred to as 3-keto-HPR in some literature) has been shown to be more effective than fenretinide in killing certain cancer cells and can overcome fenretinide resistance. nih.gov This precedent underscores the importance of isolating and characterizing individual hydroxylated metabolites like 3-Hydroxy Fenretinide.

A crucial research direction is to build a comprehensive research profile for each specific analog. This involves a systematic comparison of their biological effects against those of the parent compound and other known metabolites. The deuteration in this compound makes it an invaluable tool for these studies, as it can be used as a tracer in metabolic and pharmacokinetic experiments to understand its stability, conversion, and distribution.

CompoundKnown Biological Activities / Research FindingsPrimary Research Focus
Fenretinide (4-HPR)Induces apoptosis via ROS and ceramide synthesis; inhibits BCO1, SCD1, DES1, mTOR; modulates JNK signaling. wikipedia.orgnih.govcancernetwork.comnih.govCancer chemoprevention and therapy, geographic atrophy. wikipedia.orgnih.gov
4-oxo-N-(4-hydroxyphenyl)retinamide (3-keto-HPR)More potent than 4-HPR in some cancer cells; overcomes 4-HPR resistance; induces apoptosis via ROS and ER stress. nih.govAnticancer activity, particularly in resistant cell lines. nih.gov
N-(4-methoxyphenyl)retinamide (4-MPR)Considered a major but less active metabolite in humans. cancernetwork.comnih.govPharmacokinetic and metabolic studies. nih.gov
This compound(Hypothetical) Potential for unique target engagement, altered signaling, and improved metabolic stability due to hydroxylation and deuteration.Future research: Elucidate unique anticancer profile, mechanistic studies, pharmacokinetic advantages.

Developing Advanced In Vitro and In Vivo Models for Mechanistic Studies

To thoroughly investigate the mechanisms of novel fenretinide analogs, the development and application of sophisticated preclinical models are paramount. Research on fenretinide has utilized a wide array of models that can be adapted for next-generation compounds.

In Vitro Models : A diverse panel of cancer cell lines has been used to study fenretinide, including those from neuroblastoma, lung cancer, prostate cancer, and oral squamous cell carcinoma (OSCC). cancernetwork.comnih.govnih.govaacrjournals.org Future studies should employ these, alongside 3D cell culture and organoid models, to better mimic the tumor microenvironment. For non-cancer applications, such as age-related macular degeneration (AMD), models like organotypic retinal explant cultures are valuable for assessing neuroprotective effects. frontiersin.orgmdpi.com

In Vivo Models : Animal models, particularly xenograft and orthotopic mouse models, have been crucial for evaluating the anti-tumor efficacy of fenretinide in vivo. nih.govnih.gov For instance, patient-derived and transgenic orthotopic models of diffuse midline glioma (DMG) have demonstrated fenretinide's ability to cross the blood-brain barrier and improve survival. nih.govresearchgate.net These advanced models will be essential for testing the efficacy and brain penetrance of new analogs. The deuterated label on this compound will be particularly advantageous in these models for conducting detailed pharmacokinetic and biodistribution studies.

Exploring Novel Delivery Systems for Preclinical Research

A significant hurdle in the clinical development of fenretinide has been its low aqueous solubility and poor oral bioavailability. nih.gov This has led to extensive research into novel drug delivery systems (DDS) to enhance its therapeutic potential. Any future research on hydroxylated and deuterated analogs must incorporate the exploration of advanced delivery systems to ensure that therapeutically relevant concentrations can be achieved in preclinical models.

These systems are designed to improve solubility, increase circulating half-life, and potentially target the drug to tumor tissues. nih.gov The suitability of these platforms for delivering new analogs like this compound will need to be systematically evaluated.

Delivery SystemDescriptionKey Advantages for Fenretinide AnalogsReference
LiposomesLipid-based vesicles that can encapsulate hydrophobic drugs like fenretinide.Improved bioavailability, potential for tumor targeting through the EPR effect. nih.gov
Nano-micellar Formulations (e.g., Bio-nFeR)Nano-sized micelles that entrap fenretinide in their core, designed to increase oral bioavailability.Suitable for oral administration, enhanced bioavailability, demonstrated anti-tumor activity in xenografts. nih.gov
Lipid Emulsions (Intravenous)An intravenous formulation designed to bypass issues with oral absorption.Allows for higher systemic exposure than early oral formulations. nih.gov
Dissolving MicroneedlesMicroarray patches containing the drug for minimally invasive transdermal delivery.Offers a new approach for local drug delivery and chemoprevention, potentially avoiding first-pass metabolism. qub.ac.uk

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) to Understand Mechanisms

To gain a holistic understanding of the biological effects of hydroxylated and deuterated fenretinide analogs, the integration of multi-omics technologies is a critical future direction. mdpi.commdpi.com These high-throughput methods can provide an unbiased, system-wide view of the molecular changes induced by a new compound, helping to identify novel targets and pathways.

Metabolomics : This technology is used to study the complete set of small-molecule metabolites within a biological system. frontiersin.org In the context of this compound, metabolomics is exceptionally powerful. The deuterium (B1214612) label allows for precise tracing of the compound and its subsequent metabolites in cells, tissues, and biofluids. mdpi.comfrontiersin.org This can provide definitive answers about its metabolic fate and how it perturbs endogenous metabolic pathways.

Proteomics : Proteomics involves the large-scale study of proteins, their expression levels, modifications, and interactions. mdpi.commdpi.comfrontiersin.org By comparing the proteome of cells treated with a novel analog to untreated cells, researchers can identify which proteins and signaling pathways are significantly altered. This approach can validate expected target engagement and uncover entirely new mechanisms of action. For example, RNA-sequencing (a transcriptomic approach) has already been used to show that fenretinide upregulates the Unfolded Protein Response (UPR) and ER stress pathways. nih.govresearchgate.net Proteomics can confirm these findings at the protein level and identify the specific downstream effectors.

By integrating these omics approaches, future research can build a comprehensive molecular picture of how novel fenretinide analogs exert their biological effects, paving the way for more targeted and effective therapeutic strategies. 10xgenomics.com

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing and characterizing 3-Hydroxy Fenretinide-d4?

  • Methodological Answer : Synthesis typically involves deuterium incorporation at specific positions using precursors like deuterated solvents or reagents. Characterization requires nuclear magnetic resonance (NMR) to confirm deuterium placement and purity, high-performance liquid chromatography (HPLC) for quantitative analysis, and mass spectrometry (MS) to verify isotopic integrity. Stability under varying pH and temperature should also be assessed using accelerated degradation studies .

Q. What are the optimal storage conditions to maintain this compound stability?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., argon) at -20°C. Regular stability testing via HPLC is recommended to monitor degradation. Avoid repeated freeze-thaw cycles, as deuterated compounds may exhibit altered solubility compared to non-deuterated analogs .

Q. How can researchers mitigate isotopic interference in pharmacokinetic studies using this compound?

  • Methodological Answer : Use tandem mass spectrometry (LC-MS/MS) with selective reaction monitoring (SRM) to distinguish deuterated and non-deuterated forms. Validate assays with spiked matrices to ensure no cross-talk between isotopic channels. Include internal standards (e.g., stable isotope-labeled analogs) for normalization .

Advanced Research Questions

Q. What experimental designs are effective for evaluating this compound’s mechanism of action in apoptosis-resistant cancer models?

  • Methodological Answer : Combine transcriptomic profiling (RNA-seq) with functional assays (e.g., caspase-3/7 activation, mitochondrial membrane potential assays) in isogenic cell lines (sensitive vs. resistant). Use dose-response matrices to identify synergistic interactions with inhibitors of ceramide metabolism or reactive oxygen species (ROS) scavengers, referencing protocols from studies on 4-oxo-fenretinide .

Q. How can contradictory data on this compound’s efficacy across cell lines be systematically addressed?

  • Methodological Answer : Perform multi-omics integration (proteomics, metabolomics) to identify cell-line-specific biomarkers. Use standardized culture conditions (e.g., hypoxia vs. normoxia) and include controls for genetic drift. Replicate findings in 3D organoid models to better mimic in vivo microenvironments .

Q. What statistical approaches are recommended for analyzing synergistic effects between this compound and chemotherapeutic agents?

  • Methodological Answer : Apply the Chou-Talalay combination index (CI) method with CompuSyn software. Validate synergy using Bliss independence models and dose-reduction indices. Ensure replicates (n ≥ 3) and use ANOVA with post-hoc Tukey tests to compare treatment groups .

Q. How does this compound’s deuterium labeling impact its metabolic stability compared to the non-deuterated form?

  • Methodological Answer : Conduct comparative pharmacokinetic studies in rodent models, measuring plasma half-life (t1/2) and metabolite profiling via LC-MS. Use deuterium isotope effect (DIE) calculations to quantify changes in CYP450-mediated metabolism .

Data Management and Reproducibility

Q. What practices ensure FAIR (Findable, Accessible, Interoperable, Reusable) data standards in studies involving this compound?

  • Methodological Answer : Deposit raw spectral data (NMR, MS) in repositories like Chemotion or RADAR4Chem. Annotate experimental metadata using controlled vocabularies (e.g., ChEBI for chemical identifiers). Share code for statistical analyses on platforms like GitHub .

Key Considerations for Experimental Design

  • Controls : Include deuterated and non-deuterated analogs in parallel to isolate isotope-specific effects.
  • Ethical Compliance : For in vivo studies, follow institutional animal care guidelines (e.g., Ethics Committee approvals as in ).
  • Data Validation : Use orthogonal methods (e.g., Western blotting alongside flow cytometry) to confirm apoptotic pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.